molecular formula C9H6BrFO B15364238 7-Bromo-4-fluoro-5-methylbenzofuran

7-Bromo-4-fluoro-5-methylbenzofuran

Cat. No.: B15364238
M. Wt: 229.05 g/mol
InChI Key: OTMRYZUZPBOUAD-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-5-methylbenzofuran is a halogenated benzofuran derivative characterized by the presence of bromine, fluorine, and a methyl group on the benzofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-5-methylbenzofuran typically involves multi-step organic reactions One common approach is the halogenation of benzofuran derivatives, where specific halogenating agents are used to introduce bromine and fluorine atoms at the desired positions on the benzofuran ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These reactions are often carried out under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-5-methylbenzofuran can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 7-bromo-4-fluoro-5-methylbenzofurancarboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can introduce different functional groups at the bromine or fluorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups at the halogenated positions.

Scientific Research Applications

7-Bromo-4-fluoro-5-methylbenzofuran has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

7-Bromo-4-fluoro-5-methylbenzofuran is similar to other halogenated benzofurans, such as 7-bromo-5-fluoro-2-methylbenzofuran and 7-bromo-4-fluoro-2-methylbenzofuran. These compounds share structural similarities but differ in the position and type of halogen atoms and methyl groups. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 7-Bromo-5-fluoro-2-methylbenzofuran

  • 7-Bromo-4-fluoro-2-methylbenzofuran

  • 7-Bromo-4-fluoro-6-methylbenzofuran

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

7-bromo-4-fluoro-5-methyl-1-benzofuran

InChI

InChI=1S/C9H6BrFO/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3

InChI Key

OTMRYZUZPBOUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1F)C=CO2)Br

Origin of Product

United States

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